molecular formula C11H15NO2 B3348759 Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate CAS No. 185341-45-1

Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate

Cat. No. B3348759
CAS RN: 185341-45-1
M. Wt: 193.24 g/mol
InChI Key: MXKZROUMPIBHKT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is a chemical compound with the IUPAC name ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate . It has a molecular weight of 193.25 .


Synthesis Analysis

The synthesis of dihydro-1H-pyrrolizine derivatives, such as this compound, can be achieved via a [2+3] cycloaddition reaction of azomethine ylides . These azomethine ylides can be prepared in situ from proline and ninhydrin . The reaction with dialkyl acetylenedicarboxylates in alcohols is described .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance .

Safety and Hazards

The safety information for Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-7-9-5-4-6-12(9)8(10)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKZROUMPIBHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCCC2=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631500
Record name Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185341-45-1
Record name Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
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Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
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Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
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Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate

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